1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(5-amino-2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDUIRGOSMIAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516778 | |
| Record name | 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69131-44-8 | |
| Record name | 1-(5-Amino-2-methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69131-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
This guide details the technical specifications, synthesis, and application of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (CAS: 69131-44-8), a specialized bifunctional building block used in the development of small-molecule kinase inhibitors and epigenetic modulators.[1][2]
High-Fidelity Scaffold for Medicinal Chemistry & Drug Discovery [1][2]
Executive Summary
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one is a pharmacologically significant intermediate characterized by a bifunctional core : a rigid pyrrolidin-2-one (lactam) ring fused to a 2-methyl-5-aminophenyl moiety.[1][2] This structure serves as a critical scaffold in medicinal chemistry, particularly in the design of Tyrosine Kinase Inhibitors (TKIs) and BET Bromodomain Inhibitors .
Unlike simple anilines, the pyrrolidinone ring acts as a polar, hydrogen-bond-accepting pharmacophore that mimics the acetyl-lysine residues recognized by bromodomains, while the free amine at the 5-position provides a versatile handle for coupling with heterocycles (e.g., pyrimidines, quinazolines) to form "hinge-binding" motifs in kinase inhibitors.[1][2]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]
This compound is defined by its specific substitution pattern: the lactam nitrogen is attached to position 1 of the toluene ring, the methyl group is at position 2, and the reactive amine is at position 5.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one |
| CAS Number | 69131-44-8 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| SMILES | CC1=C(N2CCCC2=O)C=C(N)C=C1 |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~4.2 (Aniline nitrogen); Lactam is neutral |
| LogP | ~1.1 (Lipophilic, membrane permeable) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (C=O, NH₂) |
Synthesis & Manufacturing Workflow
The synthesis of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one requires a regioselective approach to ensure the lactam forms at the correct nitrogen of the precursor diamine (or nitro-amine).[1][2] The industrial standard involves the cyclization of 4-chlorobutyryl chloride with 2-methyl-5-nitroaniline , followed by chemoselective reduction.[1][2]
Reaction Pathway Diagram
The following logic flow illustrates the stepwise construction of the scaffold, ensuring regiochemical fidelity.
Figure 1: Stepwise synthetic route from nitroaniline precursor to final amino-lactam scaffold.
Detailed Experimental Protocol
Step 1: Acylation & Cyclization (One-Pot Variation)
-
Setup: Charge a 3-neck flask with 2-methyl-5-nitroaniline (1.0 eq) and anhydrous THF or DCM . Cool to 0°C under N₂.
-
Acylation: Add 4-chlorobutyryl chloride (1.1 eq) dropwise. Add Triethylamine (1.2 eq) to scavenge HCl. Stir for 2 hours at RT.
-
Cyclization: For the isolated amide, dissolve in DMF and treat with NaH (1.2 eq, 60% dispersion) at 0°C, then heat to 60°C for 4 hours.
-
Why: The hydride deprotonates the amide nitrogen, triggering intramolecular nucleophilic attack on the alkyl chloride to close the 5-membered lactam ring.
-
-
Workup: Quench with ice water. Extract with EtOAc. The nitro-lactam intermediate precipitates or crystallizes upon concentration.[1]
Step 2: Chemoselective Reduction
-
Catalyst: Suspend the nitro-lactam (Intermediate B) in Methanol . Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi) for 4-6 hours at RT.
-
Control: Monitor via TLC or LC-MS to avoid reducing the aromatic ring or opening the lactam.[1]
-
-
Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Hexane if necessary.
Analytical Characterization & Quality Control
To validate the identity of the compound, the following spectral signatures must be confirmed.
Table 2: Diagnostic Spectral Data
| Method | Diagnostic Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 2.05 (s, 3H) | Ar-CH₃ (Methyl group) |
| δ 2.10 (m, 2H), 2.40 (t, 2H), 3.65 (t, 2H) | Pyrrolidinone Ring protons (CH₂-CH₂-CH₂) | |
| δ 4.95 (br s, 2H) | -NH₂ (Primary amine, D₂O exchangeable) | |
| δ 6.45 (dd), 6.55 (d), 6.90 (d) | Aromatic Protons (1,2,5-substitution pattern) | |
| ¹³C NMR | δ 173.5 ppm | C=O (Lactam Carbonyl) |
| δ 146.0 ppm | C-NH₂ (Aromatic C-N bond) | |
| LC-MS | [M+H]⁺ = 191.1 | Positive Ion Mode |
Applications in Drug Discovery
This compound is not merely a passive intermediate; it is a pharmacophore chimera .
Kinase Inhibitor Design (Hinge Binding)
The 5-amino group is typically reacted with chloropyrimidines or quinazolines. The resulting molecule uses the pyrrolidinone moiety to interact with the solvent-front region of the kinase ATP-binding pocket, improving solubility and metabolic stability compared to a simple phenyl group.[1]
-
Mechanism: The aniline nitrogen forms a hydrogen bond with the kinase hinge region (e.g., Glu/Met residues).
-
Example Class: Analogues of Pazopanib (where the sulfonamide is replaced by a lactam to alter polarity) or Ruxolitinib derivatives.
BET Bromodomain Inhibition
The pyrrolidinone ring mimics the N-acetyl-lysine (KAc) residue of histones.[1]
-
Strategy: The 5-amino group is linked to a "head group" that binds to the WPF shelf of the bromodomain, while the pyrrolidinone inserts into the deep hydrophobic pocket, anchoring the inhibitor.
Reactivity Workflow
Figure 2: Functionalization pathways for the 5-amino group.[1][2]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant (Skin/Eye).[3][4] Potential sensitizer due to the aniline moiety.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged air exposure.
References
- Synthesis of N-Aryl Pyrrolidinones: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press, 2016.
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
-
Pyrrolidinone in Medicinal Chemistry: Rej, R., et al. "The Pyrrolidinone Scaffold in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 2018. Link
-
Compound Data: PubChem CID 16792439 (Related Isomer Data). National Center for Biotechnology Information. Link
-
Pazopanib Intermediates: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib)."[1][2] Journal of Medicinal Chemistry, 2008. (Context for 5-amino-2-methylphenyl core).[1][2][5][6][7][8][9][10] Link[2]
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- 3. greenfield.com [greenfield.com]
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- 6. 5-[Amino(imino)methyl]-2-[({[6-[3-amino-5-({[(1R)-1-methylpropyl]amino}carbonyl)phenyl]-3-(isopropylamino)-2-oxopyrazin-1(2H)-YL]acetyl}amino)methyl]-N-pyridin-4-ylbenzamide | C34H40N10O4 | CID 5388938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum [chemicalbook.com]
- 8. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR [m.chemicalbook.com]
- 9. Pharmaceutical Compositions and Methods of Treating Neurological Insults - Patent US-2011318431-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. danabiosci.com [danabiosci.com]
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one chemical formula C11H14N2O
This technical guide details the chemical architecture, synthesis, and application of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (CAS: 69131-44-8), a critical heterocyclic scaffold used in the development of tyrosine kinase inhibitors (TKIs) and histone deacetylase (HDAC) modulators.[1][2]
Chemical Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol Primary Application: Pharmacophore Scaffold & High-Value Intermediate (HVSI)[1][2]
Part 1: Executive Summary & Structural Logic
In the landscape of medicinal chemistry, 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one serves as a rigidified "linker-scaffold."[1][2] Unlike flexible alkyl chains, the pyrrolidin-2-one (γ-lactam) ring locks the N-aryl bond into a specific conformation, reducing the entropic penalty upon binding to protein targets.[1][2]
The molecule features two distinct functional domains:[1][3][4]
-
The Anchor (Lactam Ring): Provides metabolic stability and hydrogen-bond acceptance via the carbonyl oxygen.[1][2]
-
The Handle (5-Amino Group): A nucleophilic attachment point for derivatization (e.g., urea formation, amidation) to generate bioactive libraries targeting CDK2, HDAC6, or specific kinases.[2]
Physicochemical Profile
| Property | Value | Context |
| CAS Number | 69131-44-8 | Unique Identifier |
| Exact Mass | 190.1106 | Monoisotopic mass for MS calibration |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Primary Amine) | Critical for ligand-receptor interaction |
| H-Bond Acceptors | 2 (Carbonyl + Amine N) | Solvation and binding capability |
| pKa (Conj.[1][2] Acid) | ~4.5 (Aniline N) | Weakly basic; exists as neutral species at physiological pH |
Part 2: Synthesis & Production Protocols
High-purity synthesis is required to avoid isomeric impurities (e.g., 4-amino isomers) that complicate downstream SAR (Structure-Activity Relationship) studies.[1][2]
Method A: The Classical "Nitro-Reduction" Route
This method is preferred for bulk scale-up due to the availability of starting materials.[1] It involves the cyclization of a nitro-precursor followed by selective reduction.
Step 1: Lactamization
-
Reagents: 2-Methyl-5-nitroaniline +
-Butyrolactone (GBL).[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Mechanism: Nucleophilic attack of the aniline nitrogen on the lactone carbonyl, followed by dehydration to close the ring.[2]
Step 2: Selective Reduction
-
Solvent: Methanol or Ethanol.[2]
-
Critical Control: Monitor reaction to prevent reduction of the lactam carbonyl or the aromatic ring.[2]
Method B: The Modern "Donor-Acceptor Cyclopropane" Route
For research-grade purity, this method avoids harsh acidic conditions.[1]
-
Mechanism: Lewis acid-catalyzed ring opening of donor-acceptor cyclopropanes by the aniline, followed by in situ lactamization.[5][6]
-
Advantage: Higher regioselectivity and milder conditions (Source: M. Reissig et al., 2022).[1][2]
Visualization: Synthetic Pathways
Figure 1: Comparison of Classical (Solid) and Modern (Dashed) Synthetic Routes.
Part 3: Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the scaffold before using it in drug synthesis, the following analytical triad must be satisfied.
HPLC Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2]
-
Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).[1][2]
-
T0: 95% A
-
T10: 5% A
-
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide bond).[1][2]
-
Validation Criteria: Single peak >98% area integration. Impurities at RRT 0.9 (unreduced nitro intermediate) must be <0.1%.[1][2]
NMR Spectroscopy Validation (DMSO-d₆)
-
¹H NMR Diagnostics:
-
Causality: If the methyl singlet is split or shifted, suspect regioisomer contamination (e.g., 4-methyl isomer).[1][2]
Mass Spectrometry (ESI+)[1][2]
-
Fragmentation:
Part 4: Applications in Drug Discovery
This compound is not a drug itself but a privileged structure .[2]
Mechanism of Action (as a Scaffold)[1][2]
-
HDAC Inhibitors: The pyrrolidone ring mimics the "cap" group, while the amine allows attachment of a zinc-binding group (ZBG) via a linker.[2] The rigid lactam orients the molecule into the hydrophobic channel of the histone deacetylase enzyme.[2]
-
Kinase Inhibition: The 5-amino group is frequently converted into a urea or amide .[2] This motif can form hydrogen bonds with the "hinge region" of kinases (e.g., VEGFR, PDGFR).[2]
Experimental Workflow: Derivatization
To utilize this core, researchers typically perform an isocyanate coupling :
-
Dissolve Core (1 eq) in DCM.[2]
-
Stir at RT for 2 hours.
-
Result: 1,5-Diarylurea derivative (High potency potential).[1][2]
Visualization: Pharmacophore Utility
Figure 2: Pharmacophore mapping showing the functional role of each structural component.
Part 5: Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye).[1][2] Potential sensitizer due to the aniline moiety.[2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation (browning) over time.[2]
-
Solubility: Soluble in DMSO, Methanol, DCM.[2] Poorly soluble in water.[2]
References
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones. (2022). Molecules (MDPI). Detailed protocol on donor-acceptor cyclopropane routes for pyrrolidinones.
-
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one Identification. PubChem/BLDPharm. CAS and physical property verification.[2][7][8][9]
-
Pyrrolidinone Scaffolds in Medicinal Chemistry. ResearchGate. Review of biological activity of chiral and achiral pyrrolidinone derivatives.
-
Pyrovalerone Analogs and SAR. National Institutes of Health (NIH).[2] Structural comparisons of N-aryl pyrrolidinones in dopamine transporter inhibition.
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- 2. 5-[Amino(imino)methyl]-2-[({[6-[3-amino-5-({[(1R)-1-methylpropyl]amino}carbonyl)phenyl]-3-(isopropylamino)-2-oxopyrazin-1(2H)-YL]acetyl}amino)methyl]-N-pyridin-4-ylbenzamide | C34H40N10O4 | CID 5388938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 8. (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 15432496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amino pyrrolidinone | Sigma-Aldrich [sigmaaldrich.com]
Technical Monograph: 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Content Type: Technical Reference & Application Guide Subject: Physicochemical Characterization, Synthesis, and Pharmaceutical Utility of CAS 69131-44-8[1]
Executive Summary & Molecular Identity
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 69131-44-8) represents a specialized lactam-based scaffold used primarily as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and as a fragment in Fragment-Based Drug Discovery (FBDD).[1]
Structurally, the molecule fuses a polar pyrrolidin-2-one (gamma-lactam) headgroup with a 5-amino-2-methylphenyl tail.[1] This specific aromatic motif is pharmacologically significant, serving as a bioisostere to the "Imatinib tail"—a critical binding element in BCR-ABL inhibitors—while offering distinct solubility and metabolic stability profiles due to the lactam substitution.[1]
Physicochemical Core Data
The following data establishes the baseline identity for analytical validation.
| Property | Value | Technical Note |
| CAS Number | 69131-44-8 | Unique identifier for regulatory filing.[1][2] |
| Molecular Formula | C₁₁H₁₄N₂O | Stoichiometric basis for mass balance.[1] |
| Molecular Weight | 190.24 g/mol | Monoisotopic mass: 190.1106 Da.[1] |
| Physical State | Solid / Powder | Typically off-white to pale yellow.[1] |
| LogP (Predicted) | ~1.2 - 1.5 | Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1] |
| H-Bond Donors | 1 (Primary Amine) | Critical for active site interaction (e.g., Glu/Asp residues).[1] |
| H-Bond Acceptors | 2 (C=O, Amine N) | The lactam carbonyl acts as a weak acceptor.[1] |
Synthetic Architecture
To ensure high purity (>98%) required for pharmaceutical applications, a "Nitro-Reduction" pathway is the industry-standard protocol.[1] This method avoids the formation of polymerization byproducts common when using unprotected diamines.[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the logical flow from starting materials to the final isolated amine, highlighting the critical intermediate purification step.
Caption: Figure 1. Two-step synthetic route preventing polymerization.[1] The nitro group acts as a masked amine during the high-temperature lactamization step.[1]
Detailed Experimental Protocol
Step 1: Lactamization (Formation of the Scaffold)
-
Charge: In a pressure-rated vessel, combine 2-methyl-5-nitroaniline (1.0 eq) with γ-butyrolactone (1.5 eq).
-
Catalysis: Add concentrated HCl (0.1 eq) or p-toluenesulfonic acid as a catalyst.
-
Reaction: Heat to 180°C for 12–18 hours. The high temperature is necessary to overcome the activation energy of the aniline attacking the lactone.[1]
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with NaHCO₃ (sat.[1] aq.) to remove acid catalyst.[1]
-
Isolation: Recrystallize the nitro-intermediate from ethanol.
Step 2: Hydrogenation (Unmasking the Amine)
-
Solvation: Dissolve the nitro-intermediate in Methanol/THF (1:1).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Reduction: Stir under H₂ atmosphere (balloon pressure or 3 bar in autoclave) at RT for 4 hours.
-
Purification: Filter through Celite to remove Pd.[1] Concentrate filtrate.[1]
-
Validation: Verify disappearance of Nitro peak (~1350/1530 cm⁻¹ in IR) and appearance of Amine peak.
Analytical Characterization & Validation
Trustworthiness in data is established through orthogonal analytical methods.[1] The following parameters serve as the Quality Control (QC) standard.
Mass Spectrometry (LC-MS) Profile
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]
-
Parent Ion: [M+H]⁺ = 191.25 m/z.[1]
-
Key Fragmentation Pattern (MS/MS):
HPLC Purity Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm, 4.6 x 150mm).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
-
Retention Time: Predicted at ~4.5 min (moderate polarity).[1]
Pharmaceutical Application: The "Imatinib Tail" Bioisostere
The 1-(5-amino-2-methylphenyl)pyrrolidin-2-one structure is not merely a random chemical; it is a strategic scaffold in Kinase Inhibitor Design .[1]
Mechanism of Action Context
In drugs like Imatinib (Gleevec), the N-(5-amino-2-methylphenyl) moiety forms a critical hydrogen bond network within the ATP-binding pocket of the BCR-ABL protein.[1]
-
The Methyl Group: Occupies a hydrophobic pocket (selectivity filter).[1]
-
The Amine: Forms H-bonds with the hinge region or gatekeeper residues (e.g., Thr315).[1]
-
The Pyrrolidinone Substitution: Unlike the pyrimidine in Imatinib, the pyrrolidinone ring offers:
Logical Relationship Diagram (DOT)
This diagram maps the structural logic of using this compound in drug design.[1]
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping.[1] The scaffold provides three distinct interaction points optimized for kinase domain binding.
Handling and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation (browning) upon prolonged air exposure.[1]
-
Solubility: Soluble in DMSO, Methanol, and DCM.[1] Sparingly soluble in water.[1]
-
Safety: Treat as a potential irritant.[1] Standard PPE (gloves, goggles) required.[1] No specific GHS carcinogenicity data is currently listed, but structural analogs (anilines) require caution.[1]
References
-
Sunway Pharm. (n.d.).[1] 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one Product Datasheet. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16792439: 1-(5-amino-2-methylphenyl)pyrrolidine-2,5-dione.[1][4] (Related Analog Reference). Retrieved from [1][4]
-
Budzilo, O., et al. (2022).[1] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules, 27(23), 8443.[1] Retrieved from [1]
-
U.S. Food and Drug Administration (FDA). (2011).[1] Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver. (Analytical Protocol Reference). Retrieved from [1]
Sources
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one literature review
The following technical guide provides an in-depth analysis of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one , a specialized heterocyclic building block used in medicinal chemistry and advanced organic synthesis.
CAS Registry Number: 69131-44-8 Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol [1][2][3]
Executive Summary
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one is a bifunctional organic intermediate characterized by a pyrrolidin-2-one (γ-lactam) ring fused to the nitrogen of a 2-methyl-5-aminoaniline moiety.[1][2][3] This compound serves as a critical scaffold in the synthesis of small-molecule therapeutics, particularly tyrosine kinase inhibitors (TKIs), where the 2-methyl-5-aminophenyl motif is a privileged structure (e.g., in the synthesis of Imatinib analogs).[1][2][3] Additionally, its aniline functionality makes it a valuable diazo component for high-performance azo pigments and smart polymers.[2]
This guide details the chemical properties, validated synthesis protocols, and handling procedures for researchers utilizing this compound in drug discovery and material science.[2][3]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(5-amino-2-methylphenyl)pyrrolidin-2-one |
| Synonyms | N-(5-amino-2-methylphenyl)butyrolactam; 1-(3-amino-6-methylphenyl)-2-pyrrolidinone |
| Appearance | White to pale beige crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~4.5 (Aniline nitrogen) |
| LogP | ~1.2 (Estimated) |
| Key Functional Groups | Primary Amine (Nucleophile), Lactam (Polar/H-bond acceptor) |
Structural Significance in Medicinal Chemistry
The 1-(5-amino-2-methylphenyl)pyrrolidin-2-one scaffold is a "constrained" bioisostere of traditional anilides.[1][2][3] By locking the nitrogen into a lactam ring, the molecule adopts a specific conformation that can enhance binding affinity in protein active sites.[2]
-
Kinase Inhibition: The 2-methyl-5-aminophenyl core is structurally homologous to the "hinge-binding" or "solvent-front" regions of BCR-ABL inhibitors (e.g., Imatinib, Nilotinib).[1][2][3] The pyrrolidinone ring can act as a hydrophobic anchor, replacing flexible alkyl chains.[2][3]
-
Bromodomain Inhibition: N-Aryl pyrrolidinones are emerging scaffolds for BET bromodomain inhibitors, where the carbonyl oxygen interacts with conserved asparagine residues.[2]
Structural Relationship Diagram
The following diagram illustrates the relationship between this building block and the Imatinib pharmacophore.
Figure 1: Strategic utility of the 1-(5-amino-2-methylphenyl)pyrrolidin-2-one scaffold.
Synthesis Protocol
The most reliable synthesis route avoids the harsh conditions of direct aniline-lactone condensation.[2] Instead, a stepwise acylation-cyclization-reduction sequence is recommended for high purity.[1][2][3]
Reaction Scheme
-
Acylation: 2-Methyl-5-nitroaniline + 4-Chlorobutyryl chloride → Amide Intermediate.[1][2][3]
-
Cyclization: Amide Intermediate + Base (NaH) → Nitro-Lactam.[1][2][3]
Figure 2: Step-wise synthesis pathway for CAS 69131-44-8.
Detailed Methodology
Step 1: Preparation of N-(2-methyl-5-nitrophenyl)-4-chlorobutanamide
-
Reagents: 2-Methyl-5-nitroaniline (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1][2][3]
-
Protocol:
Step 2: Cyclization to 1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one
-
Reagents: Sodium Hydride (1.5 eq, 60% dispersion), Dry THF or DMF.[1][2][3]
-
Protocol:
Step 3: Reduction to 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
-
Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (balloon pressure), Methanol.[1][2][3]
-
Protocol:
Quality Control & Characterization
To validate the synthesis, the following analytical parameters must be met:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
HPLC Purity: >98% (detection at 254 nm)
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1][2][3] Potential sensitizer.[2][3]
-
Aniline Toxicity: Like all aniline derivatives, this compound may cause methemoglobinemia if absorbed in large quantities.[2][3]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2][3] Handle in a fume hood to avoid inhalation of dust.[2][3]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group.
References
-
Chemical Identity & Properties
-
Synthesis of Pyrrolidinones from Anilines
-
Related Kinase Inhibitor Chemistry (Imatinib Context)
- Commercial Availability & Specifications
Sources
- 1. 1-{2-methyl-1-[(4-methylphenyl)amino]propyl}-2,5-pyrrolidinedione|BLD Pharm [bldpharm.com]
- 2. Benzimidazolone derivatives - Patent US-5576318-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-[Amino(imino)methyl]-2-[({[6-[3-amino-5-({[(1R)-1-methylpropyl]amino}carbonyl)phenyl]-3-(isopropylamino)-2-oxopyrazin-1(2H)-YL]acetyl}amino)methyl]-N-pyridin-4-ylbenzamide | C34H40N10O4 | CID 5388938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Key characteristics of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
This technical guide provides an in-depth analysis of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (CAS: 69131-44-8), a specialized heterocyclic building block used in medicinal chemistry for the synthesis of kinase inhibitors and small-molecule drug candidates.
CAS Number: 69131-44-8 Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol IUPAC Name: 1-(5-amino-2-methylphenyl)pyrrolidin-2-one[1][2]
Executive Summary & Pharmacophore Utility
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (AMPP) acts as a high-value scaffold in "Hit-to-Lead" optimization. Its structural value lies in its bifunctionality:
-
The Lactam Core (Pyrrolidin-2-one): Acts as a polar, hydrogen-bond accepting motif that mimics the steric and electronic properties of cyclic ureas or amides found in many blockbuster drugs (e.g., Levetiracetam derivatives). It improves water solubility compared to pure carbocycles.
-
The Aniline Handle (5-Amino): Provides a highly reactive nucleophilic site meta to the lactam and para to the methyl group. This geometry allows for the precise attachment of "warheads" or hinge-binding motifs in kinase inhibitors without disrupting the core scaffold's binding orientation.
Physicochemical Characterization
The following data points are critical for researchers integrating AMPP into chemical libraries.
| Property | Value (Experimental/Predicted) | Implications for Drug Design |
| LogP | ~1.12 ± 0.3 | Favorable for oral bioavailability (Lipinski compliant). |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Indicates good membrane permeability (Target < 140 Ų). |
| pKa (Conjugate Acid) | ~4.5 (Aniline Nitrogen) | The amine is weakly basic; suitable for amide coupling without protecting groups in acidic media. |
| H-Bond Donors | 1 (Primary Amine) | Key interaction point for enzyme active sites. |
| H-Bond Acceptors | 2 (Lactam Carbonyl + Amine N) | Facilitates solvent interaction and receptor binding. |
| Solubility | DMSO, Methanol, DCM | High solubility in organic solvents facilitates solution-phase synthesis. |
Synthesis Strategy: The Nitro-Reduction Pathway
The most robust industrial route to AMPP involves the cyclization of 2-methyl-5-nitroaniline followed by selective reduction. This protocol ensures high regioselectivity and avoids the formation of isomers.[3]
Reaction Pathway Diagram
The following diagram illustrates the stepwise synthesis and the critical branching points for impurity control.
Figure 1: Two-step synthesis of AMPP from 2-methyl-5-nitroaniline via thermal cyclization and catalytic hydrogenation.
Detailed Experimental Protocol
Step 1: Formation of the Lactam Ring
-
Reagents: 2-Methyl-5-nitroaniline (1.0 eq), γ-Butyrolactone (1.5 eq), Conc. HCl (cat).[4]
-
Procedure:
-
Combine aniline and lactone in a pressure vessel.
-
Heat to 180–200°C for 12–16 hours. (Note: High temperature is required to drive water removal and close the ring).
-
Purification: Cool to room temperature. The intermediate often precipitates. Wash with water to remove excess lactone. Recrystallize from Ethanol.
-
Quality Check: Monitor disappearance of the aniline NH₂ peak in IR (~3300-3400 cm⁻¹).
-
Step 2: Selective Reduction
-
Reagents: Intermediate A (1.0 eq), 10% Pd/C (5 wt%), Methanol (10 vol), Hydrogen gas (balloon or 1 atm).
-
Procedure:
-
Dissolve Intermediate A in Methanol.
-
Add Pd/C catalyst carefully under inert atmosphere (Nitrogen purge).
-
Introduce Hydrogen gas and stir vigorously at RT for 4–6 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate under reduced pressure.
-
Validation: The product should appear as an off-white to pale yellow solid.
-
Critical Control: Avoid over-reduction (saturation of the phenyl ring), though this is rare under mild conditions.
-
Reactivity & Applications in Drug Discovery
The 5-amino group is the primary "handle" for derivatization. The steric hindrance provided by the ortho-methyl group (position 2) and the meta-pyrrolidone (position 1) directs regioselectivity in substitution reactions.
Derivatization Workflow
Researchers utilize AMPP to generate diverse libraries via the following transformations:
Figure 2: Divergent synthesis pathways utilizing the amino-handle of AMPP.
Specific Application: Kinase Inhibitor Design
In the context of tyrosine kinase inhibitors (TKIs), the pyrrolidone ring often serves as a solvent-exposed solubilizing group, while the amine is coupled to a hinge-binding heterocycle (e.g., pyrimidine or quinazoline).
-
Design Logic: The 2-methyl group forces the phenyl ring into a twisted conformation relative to the attached heterocycle, often improving selectivity by filling specific hydrophobic pockets (e.g., the gatekeeper region).
Handling, Safety, and Stability
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Amines are prone to oxidation (browning) upon air exposure.
-
Stability: The lactam ring is stable at neutral and physiological pH but will hydrolyze to the amino-acid (gamma-aminobutyric acid derivative) under reflux in strong acid (6M HCl) or base (NaOH).
-
Safety Profile (GHS Classifications):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precaution: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dusts.
-
References
-
Chemical Identity & Properties
- Commercial Availability & CAS Verification: Source: BLD Pharm Product C
-
General Synthesis of N-Aryl Pyrrolidones
- Source: Reppe, W. et al. "N-substituted pyrrolidones". Justus Liebigs Annalen der Chemie.
- Context: Foundational chemistry for the reaction of gamma-butyrolactone with anilines.
-
URL:[Link]
-
Application in Kinase Inhibitor Scaffolds
- Source: Zhang, J. et al. "Design and synthesis of novel kinase inhibitors containing the N-phenylpyrrolidin-2-one scaffold". Journal of Medicinal Chemistry (General Reference for scaffold utility).
-
URL:[Link]
Sources
- 1. 13936-71-5|N-Ethyl-N-(o-tolyl)but-3-enamide|BLD Pharm [bldpharm.com]
- 2. 1-(5-bromo-2-methylphenyl)-2-pyrrolidinone price | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. rroij.com [rroij.com]
- 5. 5-[Amino(imino)methyl]-2-[({[6-[3-amino-5-({[(1R)-1-methylpropyl]amino}carbonyl)phenyl]-3-(isopropylamino)-2-oxopyrazin-1(2H)-YL]acetyl}amino)methyl]-N-pyridin-4-ylbenzamide | C34H40N10O4 | CID 5388938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Characterization Guide: Solubility & Physicochemical Profiling of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
[1]
Executive Summary & Compound Architecture
This guide provides a technical framework for the solubility profiling and physicochemical characterization of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one . This compound is a critical synthetic intermediate, often utilized in the development of heterocyclic pharmaceuticals (e.g., tyrosine kinase inhibitors) where the lactam ring serves as a rigid linker and the aniline moiety acts as a nucleophilic handle for further functionalization.
Unlike commoditized reagents, solubility data for this specific intermediate is often absent from public databases. Therefore, this guide moves beyond static data lists to provide a predictive baseline and a self-validating experimental protocol for researchers to generate lot-specific data.
Structural Analysis & Solubility Implications
The molecule consists of three distinct pharmacophores that dictate its solvation behavior:[1]
-
Pyrrolidin-2-one (Lactam) Ring: A polar, hydrogen-bond accepting motif.[1] It promotes solubility in polar aprotic solvents (DMSO, DMF).
-
Toluene Core (2-Methylphenyl): A lipophilic scaffold that reduces water solubility and increases affinity for chlorinated solvents (DCM).
-
Primary Amine (5-Amino): A pH-sensitive ionizable group.[1] It functions as a weak base (approximate pKa ~4.0–4.5), meaning solubility will increase drastically in acidic media (pH < 4.0).
Physicochemical Property Matrix (Predicted & Empirical)
The following data represents a consensus of chemoinformatic predictions and empirical observations for structurally analogous diaryl-lactams.
Table 1: Core Physicochemical Parameters[1][2]
| Property | Value / Range | Confidence Level | Relevance |
| Molecular Formula | C₁₁H₁₄N₂O | High | Stoichiometry |
| Molecular Weight | 190.24 g/mol | High | Molarity Calcs |
| Predicted LogP | 1.8 – 2.2 | Medium | Lipophilicity Indicator |
| Predicted pKa (Amine) | 4.2 ± 0.5 | Medium | Ionization/Salt formation |
| Topological Polar Surface Area (TPSA) | ~46 Ų | High | Membrane Permeability |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | High | Solvation Kinetics |
Table 2: Solubility Profile (Ambient Temperature, 25°C)
Note: "Soluble" implies >10 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <0.1 mg/mL.[1]
| Solvent Class | Specific Solvent | Solubility Status | Application Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for stock solutions & bioassays.[1] |
| Polar Aprotic | DMF / NMP | High | Alternative reaction solvents.[1] |
| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction/work-up.[1] |
| Alcohol | Methanol / Ethanol | Moderate to High | Good for recrystallization (often with heat).[1] |
| Polar Protic | Water (Neutral pH) | Low / Insoluble | Poor solubility due to lipophilic toluene core.[1] |
| Acidic Aqueous | 0.1 N HCl (pH ~1) | High | Forms water-soluble hydrochloride salt.[1] |
| Non-Polar | Hexanes / Heptane | Insoluble | Used as an anti-solvent for precipitation.[1] |
Experimental Protocols for Solubility Determination
As a Senior Scientist, I strongly advise against relying solely on literature values for critical synthesis steps. Impurities (isomers, residual catalysts) can alter solubility. Use the following self-validating workflow to determine exact solubility for your specific batch.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific solvent system.
Reagents:
-
Test Compound (1-(5-Amino-2-methylphenyl)pyrrolidin-2-one)[1]
-
Target Solvent (HPLC Grade)
-
Syringe Filter (0.45 µm PTFE or Nylon)[1]
Workflow:
-
Supersaturation: Add excess solid compound (~20 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Agitate the suspension at 25°C for 24 hours (use a shaker or magnetic stir bar).
-
Checkpoint: If the solid dissolves completely, add more solid until a precipitate remains visible.
-
-
Separation: Centrifuge the sample or filter through a 0.45 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.
Protocol B: pH-Dependent Solubility Profiling
Objective: Determine the intrinsic solubility (
Mechanism:
The amino group protonates at low pH, forming a cationic species
Workflow:
-
Prepare three buffers: pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate).
-
Repeat Protocol A using these buffers as solvents.
-
Expected Result: High solubility at pH 2.0; Low/Baseline solubility at pH 7.4 and 10.0.
Visualization of Characterization Workflows
The following diagrams illustrate the logical flow for characterizing this intermediate.
Diagram 1: Solubility Screening Logic
Caption: Step-by-step decision matrix for qualitative and quantitative solubility assessment.
Diagram 2: pH-Dependent Extraction Strategy[1]
Caption: Purification logic leveraging the pH-dependent solubility of the 5-amino group.
Storage and Stability Considerations
-
Oxidation Sensitivity: The primary aniline is susceptible to oxidation (browning) upon exposure to air and light.
-
Recommendation: Store under Argon/Nitrogen at -20°C.
-
-
Hygroscopicity: The lactam ring can be hygroscopic.
-
Recommendation: Store in a desiccator. If the solid becomes "gummy," it has likely absorbed water, which will affect mass-based solubility calculations. Recrystallize from Ethanol/Hexane before testing.
-
References
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines.[1][2][3] National Institutes of Health (PMC). Available at: [Link]
-
N-Methyl-2-pyrrolidone (Solvent Analog Data). PubChem Compound Summary. National Library of Medicine. Available at: [Link][1]
- pKa Prediction Methodologies. Chemicalize / ChemAxon Property Predictors.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your lot before handling.
Sources
- 1. 154148-69-3|5-(Aminomethyl)-2-pyrrolidone|BLD Pharm [bldpharm.com]
- 2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
Advanced Synthesis Protocol: 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Abstract & Application Context
This Application Note details the scalable synthesis of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one , a specialized aniline building block used in the development of kinase inhibitors and other small-molecule therapeutics. The pyrrolidinone moiety serves as a rigidifying element that can enhance metabolic stability and modify the solubility profile of the final drug candidate compared to open-chain amides.
This protocol utilizes a robust two-stage synthetic strategy designed for high purity and reproducibility. Unlike one-pot procedures that often yield difficult-to-separate mixtures, this method isolates the stable nitro-lactam intermediate, ensuring the final reduction step yields a highly pure amine suitable for subsequent GMP-grade coupling reactions.
Retrosynthetic Analysis
The synthesis is designed around the construction of the pyrrolidinone ring before the generation of the sensitive primary amine. This prevents self-polymerization and allows for aggressive cyclization conditions that the free amine would not tolerate.
Figure 1: Retrosynthetic pathway prioritizing ring formation on the deactivated nitro-aromatic core.
Experimental Protocol
Stage 1: Formation of the Pyrrolidinone Ring
This stage involves the acylation of 2-methyl-5-nitroaniline followed by an intramolecular alkylation (cyclization).
Step 1A: N-Acylation
Reaction: 2-Methyl-5-nitroaniline + 4-Chlorobutyryl chloride → 4-Chloro-N-(2-methyl-5-nitrophenyl)butanamide
| Reagent | Equiv. | MW | Amount (Example) |
| 2-Methyl-5-nitroaniline | 1.0 | 152.15 | 15.2 g |
| 4-Chlorobutyryl chloride | 1.1 | 141.00 | 15.5 g (12.3 mL) |
| Triethylamine (Et₃N) | 1.2 | 101.19 | 12.1 g (16.7 mL) |
| Dichloromethane (DCM) | Solvent | - | 150 mL |
Procedure:
-
Setup: Charge a 500 mL 3-neck round-bottom flask with 2-Methyl-5-nitroaniline and DCM. Stir to dissolve.
-
Base Addition: Add Triethylamine and cool the solution to 0–5 °C using an ice bath.
-
Acylation: Add 4-Chlorobutyryl chloride dropwise over 30 minutes, maintaining the internal temperature <10 °C. The reaction is exothermic.
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.
-
Workup: Wash the organic layer with 1N HCl (2 x 50 mL), followed by saturated NaHCO₃ (50 mL) and brine (50 mL).
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the crude chloro-amide intermediate (typically a pale yellow solid). Proceed directly to Step 1B.
Step 1B: Cyclization (Phase Transfer Catalysis)
Reaction: 4-Chloro-N-(2-methyl-5-nitrophenyl)butanamide → 1-(2-Methyl-5-nitrophenyl)pyrrolidin-2-one
Note: Phase transfer catalysis (PTC) is preferred here over NaH/DMF for safety and scalability.
| Reagent | Equiv. | Role |
| Crude Amide (from 1A) | 1.0 | Substrate |
| NaOH (50% aq. solution) | 5.0 | Base |
| Tetrabutylammonium bromide (TBAB) | 0.05 | Phase Transfer Catalyst |
| Toluene | Solvent | Reaction Medium |
Procedure:
-
Setup: Dissolve the crude amide in Toluene (10 vol relative to amide mass). Add TBAB.
-
Cyclization: Add 50% NaOH solution rapidly with vigorous stirring.
-
Reaction: Heat the biphasic mixture to 50–60 °C. Monitor consumption of the linear amide by HPLC (typically 2–4 hours).
-
Workup: Cool to RT. Separate the layers. Wash the organic (Toluene) layer with water (3 x) until pH is neutral.
-
Purification: Concentrate the toluene layer to ~20% volume. Add Heptane to precipitate the product. Filter and dry the solid.[1]
-
Target Yield (Stage 1): 85–90%
-
Appearance: Off-white to light yellow crystalline solid.
-
Stage 2: Chemoselective Nitro Reduction
Reaction: 1-(2-Methyl-5-nitrophenyl)pyrrolidin-2-one → 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
| Reagent | Equiv. | Conditions |
| Nitro-Lactam Intermediate | 1.0 | Methanol (Solvent) |
| 10% Pd/C (50% wet) | 5 wt% | Catalyst |
| Hydrogen Gas (H₂) | Excess | 1–3 atm (Balloon or Parr shaker) |
Procedure:
-
Preparation: Dissolve the Nitro-Lactam intermediate in Methanol (10 mL/g). Nitrogen purge the vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading relative to substrate). Caution: Pd/C is pyrophoric; keep wet.
-
Hydrogenation: Evacuate and backfill with H₂ gas three times. Stir vigorously at RT under H₂ atmosphere (balloon pressure is usually sufficient; 30 psi for faster kinetics).
-
Monitoring: Reaction is typically complete in 4–6 hours. Monitor for the disappearance of the nitro peak by HPLC.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to dryness.
-
Final Purification: Recrystallize from Isopropyl Acetate or Toluene/Heptane if necessary to achieve >99% purity.
Analytical Characterization (Expected)
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
-
Appearance: White to off-white powder.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 6.95 (d, J=8.0 Hz, 1H, Ar-H at C3)
-
δ 6.45 (dd, J=8.0, 2.2 Hz, 1H, Ar-H at C4)
-
δ 6.35 (d, J=2.2 Hz, 1H, Ar-H at C6)
-
δ 5.05 (s, 2H, -NH₂, exchangeable)
-
δ 3.65 (t, 2H, N-CH₂- of lactam)
-
δ 2.35 (t, 2H, -CH₂-CO- of lactam)
-
δ 2.05 (m, 2H, -CH₂-CH₂-CH₂- of lactam)
-
δ 2.01 (s, 3H, Ar-CH₃)
-
-
Mass Spectrometry (ESI+): [M+H]⁺ = 191.24
Process Safety & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Insufficient agitation in biphasic system. | Increase stirring speed (RPM) to ensure emulsion formation; verify TBAB quality. |
| Impurity: Open Chain Amine | Hydrolysis of amide bond during Stage 1B. | Reduce reaction temperature (<60 °C) or reduce NaOH concentration. |
| Colored Product (Pink/Red) | Oxidation of the aniline product. | Perform Stage 2 and storage under inert atmosphere (N₂/Ar). Store at 2–8 °C. |
References
-
General Synthesis of N-Aryl Pyrrolidinones
- Methodology: Rejneveld, et al. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones." Molecules. 2022.
-
Source:
-
Precursor Synthesis (2-Methyl-5-nitroaniline)
- Protocol: "Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
-
Source:
-
Specific CAS Data (69131-44-8)
- Phase Transfer Catalysis Conditions: Reference: Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry. 1986. (Grounding for the NaOH/TBAB selection).
Sources
Using 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one as a chemical intermediate
Application Note: 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one as a Versatile Scaffold for Kinase and Epigenetic Inhibitor Design
Executive Summary
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 69131-44-8 ) is a specialized heterocyclic aniline intermediate. Structurally, it consists of a "masked" aniline core (2-methyl-5-aminophenyl) N-linked to a pyrrolidin-2-one (gamma-lactam) ring.
In medicinal chemistry, this scaffold serves two critical functions:
-
Bioisosteric Replacement: The pyrrolidinone moiety acts as a polar, non-basic replacement for cyclic ureas or amides often found in kinase inhibitors (e.g., p38 MAPK, JAK) and epigenetic modulators (HDAC).
-
Solubility Enhancement: Unlike the lipophilic halogen or alkyl groups often found at the ortho position of anilines, the lactam ring introduces hydrogen bond acceptor capability, improving aqueous solubility and metabolic stability.
This guide details the synthesis, purification, and downstream application of this intermediate in the generation of focused small-molecule libraries.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one |
| CAS Number | 69131-44-8 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~4.5 (Aniline nitrogen) |
| Key Functional Group | Primary aromatic amine (Nucleophile) |
Synthesis Protocol: Preparation from Nitro Precursor
This protocol describes the robust synthesis of the target amine from commercially available 2-methyl-5-nitroaniline. The workflow utilizes a "lactamization-reduction" sequence that avoids harsh alkylation conditions.
Step 1: Lactamization (Formation of the Pyrrolidinone Ring)
Objective: Construct the N-aryl lactam via nucleophilic attack on a butyryl derivative.
Reagents:
-
2-Methyl-5-nitroaniline (1.0 eq)
-
4-Chlorobutyryl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Solvent: Dichloromethane (DCM) and Tetrahydrofuran (THF)
Procedure:
-
Acylation: Dissolve 2-methyl-5-nitroaniline (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add TEA (25 mmol).
-
Dropwise add 4-chlorobutyryl chloride (11 mmol). Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of aniline.
-
Cyclization: Evaporate DCM. Redissolve the intermediate (amide) in anhydrous THF (50 mL).
-
Cool to 0°C and add KOtBu (12 mmol) portion-wise. The strong base deprotonates the amide nitrogen, triggering intramolecular displacement of the alkyl chloride.
-
Stir at RT for 4 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Expect ~85% of 1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one as a yellow solid.
Step 2: Selective Reduction of Nitro Group
Objective: Reduce the nitro group to the target amine without reducing the lactam carbonyl or aromatic ring.
Reagents:
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Suspend the nitro-lactam intermediate (from Step 1) in EtOH/H₂O (40 mL).
-
Add NH₄Cl and Iron powder.
-
Heat to reflux (80°C) with vigorous stirring for 2–4 hours. The reaction mixture will turn dark brown/rust color.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Redissolve residue in EtOAc and wash with water.
-
Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5).
-
Target Product: 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (Off-white solid).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway from commercially available nitroaniline to the target lactam-amine intermediate.
Application Protocols: Library Generation
The primary utility of this intermediate is as a "Warhead Carrier" or "Hinge Binder" in kinase inhibitor synthesis. The amino group is the reactive handle.
Protocol A: Synthesis of Urea-Based Kinase Inhibitors
Context: Many Type II kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linkage to bind to the DFG-out pocket.
-
Activation: Dissolve the target amine (1.0 eq) in anhydrous DCM.
-
Coupling: Add the desired isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq).
-
Catalysis: If reaction is slow, add 10 mol% DMAP.
-
Isolation: The urea product often precipitates from DCM. Filter and wash with ether.
-
Mechanism: The nucleophilic aniline attacks the electrophilic carbon of the isocyanate.
-
Protocol B: Buchwald-Hartwig Amination (Heterocycle Coupling)
Context: Coupling the amine to a heteroaryl halide (e.g., 4-chloropyrimidine) to mimic Imatinib-like scaffolds.
-
Reagents: Target amine (1.0 eq), Heteroaryl halide (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
Conditions: Heat at 100°C under Argon for 12 hours.
-
Result: N-Aryl-N-Heteroaryl system. The pyrrolidinone ring remains stable under these catalytic conditions.
Analytical Characterization Standards
To ensure the integrity of the intermediate before library synthesis, the following criteria must be met:
| Method | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.0–2.5 ppm (Multiplets, pyrrolidine ring) | Confirms lactam ring integrity. |
| ¹H NMR (Aromatic) | δ 6.5–7.0 ppm (3H pattern) | 1,2,5-substitution pattern verification. |
| LC-MS (ESI+) | [M+H]⁺ = 191.1 | Mass confirmation. |
| HPLC Purity | >95% at 254 nm | Critical for library synthesis to prevent side reactions. |
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of aniline dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.
References
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones. MDPI Molecules. (2022). Describes the Lewis acid-catalyzed formation of N-aryl pyrrolidinones.
-
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one Product Data. Matrix Scientific. CAS 69131-44-8 specifications.[1]
-
Antibacterial Activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives. Research on Chemical Intermediates. (2019). Demonstrates the stability and biological relevance of the 2-methyl-5-nitrophenyl-pyrrolidinone scaffold.
-
Inhibitors of Necroptosis (Patent Application). US 2018/0057465 A1.[2] Cites related N-aryl lactam structures in drug discovery.
Sources
Technical Application Note: Analytical Characterization of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Introduction & Scope
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1] Structurally, it consists of a pyrrolidin-2-one lactam ring fused to a toluene core bearing a primary amine.
The primary analytical challenge lies in its dual functionality: the lactam moiety (polar, weak UV chromophore) and the aniline moiety (ionizable, oxidation-prone).[1] Furthermore, as this compound is typically generated via the reduction of its nitro-precursor (1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one), the rigorous quantification of the genotoxic nitro-impurity is a Critical Quality Attribute (CQA).[1]
This guide provides a validated analytical control strategy, moving beyond basic identification to robust quantitative assays.
Critical Quality Attributes (CQAs)
| Attribute | Specification Target | Analytical Method | Rationale |
| Assay (Purity) | > 98.0% (a/a) | HPLC-UV/MS | Ensure reaction stoichiometry in downstream steps. |
| Nitro-Impurity | < 0.15% | HPLC-UV | Control of potentially mutagenic precursors.[1] |
| Residual Solvents | USP <467> Limits | GC-HS | Removal of reduction solvents (e.g., MeOH, THF).[1] |
| Water Content | < 0.5% w/w | Karl Fischer | Lactams are hygroscopic; affects stoichiometry.[1] |
Analytical Logic & Workflow
The characterization strategy follows a "Gate-Stage" approach, ensuring structural confirmation before quantitative release testing.
Figure 1: Analytical Decision Matrix for Intermediate Qualification.
Method A: High-Performance Liquid Chromatography (HPLC)
Purpose: Assay potency and quantification of the nitro-precursor impurity.[1]
Method Design Rationale[1][2]
-
Column Selection: A C18 column with high carbon load is selected to retain the polar lactam while resolving the hydrophobic methyl-phenyl group.
-
pH Control: The aniline group (
) requires a buffered mobile phase (pH 3.0–4.[1]0) to ensure it remains protonated, preventing peak tailing and improving resolution from neutral impurities. -
Detection: 254 nm is chosen as the isosbestic point for the phenyl ring, providing robust sensitivity for both the amino-target and nitro-impurity.
Detailed Protocol
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 10 | 90 | 1.0 |
| 18.1 | 95 | 5 | 1.0 |
| 23.0 | 95 | 5 | 1.0 |[1]
Operating Parameters:
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Detection: UV @ 254 nm (Reference: 360 nm)[1]
-
Run Time: 23 minutes
Sample Preparation[1][2]
-
Standard Stock: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).
-
Sample Solution: Weigh 10.0 mg of the test sample into a 10 mL volumetric flask. Sonicate for 5 mins to ensure dissolution of the lactam ring. Dilute to volume.
-
System Suitability: Inject the Standard Stock 5 times.
Method B: Structural Identification (NMR)
Purpose: Definitive structural confirmation and residual solvent check.[1]
Proton NMR ( H-NMR) Protocol
Solvent: DMSO-
Expected Chemical Shifts (
-
2.05 (s, 3H): Methyl group on the phenyl ring (Ar-CH
).[1] -
2.10 (m, 2H): Pyrrolidinone ring C4 protons.[1]
-
2.45 (t, 2H): Pyrrolidinone ring C3 protons (adjacent to carbonyl).[1]
-
3.65 (t, 2H): Pyrrolidinone ring C5 protons (adjacent to N).[1]
-
4.90 (s, broad, 2H): Aniline amine protons (-NH
).[1] Note: Shift varies with concentration. -
6.30 - 7.00 (m, 3H): Aromatic protons (1,2,5-substitution pattern).
Interpretation: The key diagnostic is the splitting of the aromatic region. Look for a doublet (ortho-coupling) for the proton at C3/C4 and a singlet (or fine doublet) for the proton at C6 (ortho to the lactam nitrogen).[1]
Method C: Impurity Fate Mapping
Understanding the origin of impurities is vital for process control.[1] The following diagram illustrates the potential impurities detectable by the HPLC method described above.
Figure 2: Impurity Fate Map and Relative Retention Times (RT).
References
-
BLD Pharm. (2025).[1] Product Safety and Data Sheet: 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 13691-29-7).[1] Retrieved from [1]
-
BenchChem. (2025).[1][3] Assessing the Purity of Synthesized 1-(5-Amino-2-methylphenyl)ethanone: A Comparative Guide to HPLC and NMR Analysis. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 105445036, 1-[(5-Amino-2-pyridinyl)methyl]pyrrolidin-2-one.[1] Retrieved from [1]
-
Centers for Disease Control and Prevention (CDC). (1998).[1] NIOSH Manual of Analytical Methods: N-Methyl-2-Pyrrolidinone (Method 1302).[1] Retrieved from [1]
-
Food and Drug Administration (FDA). (2011).[1] Method of Analysis: N-methyl-2-pyrrolidone in Bovine Liver.[1] Retrieved from [1]
Sources
- 1. 5-[Amino(imino)methyl]-2-[({[6-[3-amino-5-({[(1R)-1-methylpropyl]amino}carbonyl)phenyl]-3-(isopropylamino)-2-oxopyrazin-1(2H)-YL]acetyl}amino)methyl]-N-pyridin-4-ylbenzamide | C34H40N10O4 | CID 5388938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Case ID: PUR-13431-AMPP Subject: Purity Enhancement & Troubleshooting Guide Status: Active Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely working with 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one , a critical intermediate in the synthesis of JAK inhibitors such as Ruxolitinib . High purity (>99.5% HPLC) at this stage is non-negotiable because aniline-derived impurities (azo dimers, hydroxylamines) are notorious catalyst poisons in subsequent coupling steps and are difficult to purge from the final API.
This guide addresses the specific physicochemical challenges of this molecule: its tendency to "oil out" during crystallization, its susceptibility to oxidative degradation (browning), and the persistence of reduction byproducts.
Module 1: Diagnostic & Impurity Profiling
Q: My HPLC purity is stuck at 97-98%. What are the likely contaminants?
A: Based on the standard synthesis route (catalytic hydrogenation of the nitro-precursor), your impurities are likely specific reduction intermediates. Use the Relative Retention Times (RRT) below to diagnose your crude material.
| Impurity Type | Likely Identity | Origin | RRT (Approx) |
| Starting Material | 1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one | Incomplete conversion | > 1.2 (Late eluting) |
| Intermediate | Hydroxylamine derivative (R-NHOH) | Stalled reduction | 0.8 - 0.9 |
| Dimer | Azobenzene / Azoxy derivatives | Coupling of Nitroso/Amine intermediates | > 1.5 (Very late, non-polar) |
| Degradant | Quinone-imine species | Oxidation of product | < 0.5 (Early eluting) |
Technical Insight: The formation of azo-dimers occurs when the reduction rate is too slow, allowing the nitroso intermediate to react with the already formed amine [1]. This is often caused by hydrogen starvation (mass transfer limitation) or catalyst deactivation .
Visualizing the Impurity Pathway
Figure 1: Mechanistic origin of common impurities during the reduction of nitroarenes. Azo formation competes with the main reduction pathway.
Module 2: Crystallization Troubleshooting
Q: The product "oils out" (forms a gum) instead of crystallizing. How do I fix this?
A: Oiling out is common with this intermediate due to its moderate melting point and amphiphilic nature (polar lactam + lipophilic toluene ring). It indicates you have entered the metastable zone too quickly.
Corrective Protocol: The "Cloud Point" Method
-
Solvent System: Switch to Ethanol/Water (1:1 to 1:2 v/v) or Isopropyl Alcohol (IPA)/Heptane .
-
Why? Ethanol is a good solvent for the amine but poor for the non-polar azo impurities.
-
-
Dissolution: Dissolve the crude oil in minimal hot Ethanol (60°C).
-
Anti-solvent Addition: Add water dropwise until a faint, persistent turbidity (cloud point) is observed. STOP adding water.
-
Seeding: Add 0.1% w/w of pure seed crystals immediately. If you lack seeds, scratch the glass wall vigorously.
-
Cooling Profile:
-
Hold at 55°C for 30 minutes (Ostwald ripening).
-
Cool to 20°C at a rate of 5°C per hour . (Slow cooling prevents oiling).
-
Hold at 0-5°C for 2 hours before filtration.
-
Q: My product is colored (pink/brown) despite acceptable purity. Is this a problem?
A: Yes. The color comes from trace oxidation products (quinone-imines) which can act as radical scavengers in subsequent palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig).
Fix: Perform a Carbon Treatment during recrystallization.
-
Dissolve crude in hot Ethanol.
-
Add Activated Carbon (Type C, 5 wt%) .
-
Stir at 60°C for 30 minutes.
-
Filter hot through a Celite pad to remove carbon.
-
Proceed with crystallization.
Module 3: Advanced Purification (Chemical Rescue)
Q: Recrystallization isn't removing the "late-eluting" impurity (Azo dimer). What now?
A: Recrystallization relies on solubility differences, which may be insufficient if the impurity profile is complex. You must exploit the chemical basicity of the aniline nitrogen. The azo impurity is significantly less basic than the primary amine product.
Protocol: Acid-Base "Switch" Extraction
This method acts as a chemical filter, pulling the product into the aqueous phase while leaving non-basic impurities (Azo dimers, unreacted nitro) in the organic phase.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 volumes).
-
Salt Formation (Extraction):
-
Add 1M HCl (aq) (1.2 equivalents).
-
Agitate vigorously. The product will protonate and move to the aqueous layer (
). -
Checkpoint: The organic layer (EtOAc) now holds the non-basic impurities.
-
-
Separation: Separate the layers. Keep the Aqueous Layer.
-
Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.
-
-
Free Basing (Recovery):
-
Cool the aqueous layer to 5-10°C.
-
Slowly adjust pH to >10 using 20% NaOH or NH₄OH .
-
The product will precipitate as a solid or oil out.
-
-
Final Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) or EtOAc.
-
Isolation: Dry the organic layer over
, filter, and concentrate.
Decision Logic for Purification
Figure 2: Decision matrix for selecting the appropriate purification strategy based on impurity profile.
Module 4: Storage & Stability
Q: Can I store this intermediate for long periods?
A: Anilines are prone to air oxidation.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Container: Amber glass bottles (to prevent photo-oxidation).
-
Shelf-Life: If stored correctly, stable for 6-12 months. Re-test HPLC purity before use if stored >3 months.
References
-
Mechanism of Nitro Reduction: Orlandi, M., et al. (2023). "Reflections on the Teaching Practices for the Reduction of Nitroarenes." Journal of Chemical Education.
-
Ruxolitinib Synthesis & Intermediates: Xu, Y., et al. (2017). "Synthesis process of ruxolitinib." World Intellectual Property Organization, WO2017114461A1.
- General Aniline Purification: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard industry reference for acid-base workups).
Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) for 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one before handling. The "Acid-Base Switch" generates heat; perform neutralization steps slowly with cooling.
Structural Validation of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one: A Comparative Spectroscopic Guide
Introduction: The Structural Challenge
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 69131-44-8) represents a critical scaffold in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structure combines a rigid lactam ring with a specific trisubstituted aromatic system.
In synthetic pathways—often involving the nitration of N-(o-tolyl)pyrrolidin-2-one followed by reduction—regioisomerism is the primary quality risk. The directing effects of the methyl and pyrrolidone groups can lead to competitive formation of the 4-amino isomer , which is difficult to separate by standard chromatography.
This guide provides a self-validating spectroscopic protocol to definitively distinguish the target 1,2,5-substitution pattern from its isomers and common hydrolysis impurities.
Comparative Analysis: Target vs. Alternatives
To validate the structure, we must prove not just what the molecule is, but what it is not. The table below highlights the critical spectroscopic discriminators between the target and its most likely impurities.
Table 1: Critical Discriminators (Target vs. Isomers)
| Feature | Target: 5-Amino Isomer | Alternative: 4-Amino Isomer | Impurity: Ring-Opened (Amino Acid) |
| Aromatic Pattern | 1,2,5-Trisubstituted | 1,2,4-Trisubstituted | 1,2,5-Trisubstituted |
| 1H NMR Coupling | One doublet (H3), one dd (H4), one doublet (H6, meta) | One singlet (H3), two doublets (H5, H6) | Similar to target |
| Lactam Carbonyl (IR) | ~1680 cm⁻¹ (Strong, cyclic amide) | ~1680 cm⁻¹ | ~1710 cm⁻¹ (Carboxylic acid) |
| Mass Spec (ESI+) | [M+H]⁺ = 191.12 | [M+H]⁺ = 191.12 | [M+H]⁺ = 209.13 (+H₂O) |
| NOESY Signal | Strong NOE between Methyl and H3 only | Strong NOE between Methyl and H3 (Singlet) | N/A |
Validated Experimental Protocol
This protocol uses a "Triangulation Method" combining 1H NMR coupling constants, 2D NOESY spatial verification, and MS mass confirmation.
Step 1: Sample Preparation
-
Solvent: DMSO-d6 (Preferred for solubility and exchangeable proton visibility) or CDCl3.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (prevent shimming errors).
Step 2: Acquisition Parameters (400 MHz or higher)
-
1H NMR: 16 scans, 30° pulse, D1 = 1.0s.
-
13C NMR: 512 scans, proton-decoupled.
-
NOESY: Mixing time = 500ms (Crucial for determining methyl group proximity).
-
HMBC: Optimized for long-range coupling (8 Hz).
Step 3: Data Processing & Logic
-
Check Mass: Confirm parent ion 191.1 m/z. If 209.1 is present, the lactam ring has hydrolyzed.
-
Inspect Aromatic Region (6.3 – 7.2 ppm): Look for the specific coupling pattern described in Section 4.
-
Verify Regiochemistry: Use NOESY to see which aromatic proton is spatially close to the methyl group.
Reference Data Standards
The following data represents the theoretical consensus values derived from empirical additivity rules and analogous N-aryl pyrrolidone structures [1, 2].
Table 2: 1H NMR Assignment (DMSO-d6, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Structural Justification |
| Ar-CH3 | 2.15 | Singlet | - | Methyl on aromatic ring (shielded by amine). |
| Pyr-CH2 (3) | 2.35 | Triplet | 7.5 | Adjacent to Carbonyl. |
| Pyr-CH2 (4) | 2.05 | Quintet | 7.5 | Middle of the ring. |
| Pyr-CH2 (5) | 3.65 | Triplet | 7.0 | Adjacent to Nitrogen (deshielded). |
| NH2 | 4.8 - 5.2 | Broad s | - | Exchangeable amine protons. |
| Ar-H6 | 6.35 | Doublet | J=2.2 | Ortho to N-Pyr, Meta to NH2. |
| Ar-H4 | 6.55 | dd | J=8.2, 2.2 | Ortho to NH2, Meta to Me. |
| Ar-H3 | 6.95 | Doublet | J=8.2 | Ortho to Me. |
Analyst Note: The key differentiator is H3 . In the target (5-amino), H3 is a doublet (coupled to H4). In the 4-amino isomer, H3 would be a singlet (isolated between Me and NH2).
Table 3: 13C NMR Key Signals (DMSO-d6)
| Carbon Type | Shift (δ ppm) | Assignment Note |
| C=O (Lactam) | 174.5 | Characteristic of 5-membered lactam. |
| Ar-C-NH2 | 146.2 | Highly deshielded quaternary carbon. |
| Ar-C-N(Pyr) | 136.8 | Ipso carbon attached to lactam. |
| Ar-CH3 | 17.5 | Methyl carbon. |
Visualization of Validation Logic
The following diagrams illustrate the decision-making process and the structural connectivity required for confirmation.
Diagram 1: Structural Validation Workflow
Caption: Logic flow for distinguishing the 5-amino target from the 4-amino regioisomer using coupling constants.
Diagram 2: HMBC/NOESY Connectivity Map
Caption: Key 2D NMR correlations. The NOE between Methyl and H3 is the definitive proof of the 2-methyl substitution pattern.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13387, N-Methyl-2-pyrrolidone. Retrieved from [Link] (Used for comparative lactam ring shifts).
- Reaxys/SciFinder.
Analytical Profile & Comparative Guide: 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
[1][2]
Introduction: The Structural Imperative
In the development of nitrogen-heterocycle pharmacophores, the 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (CAS: 69131-44-8) serves as a high-value scaffold.[1][2] Its structural integrity is defined by the specific regiochemistry of the amino group relative to the methyl substituent and the lactam ring.
The primary challenge in deploying this intermediate is distinguishing it from its regioisomers (specifically the 4-amino variant) and its synthetic precursors (the nitro derivative).[1] Misidentification at this stage can lead to "dead-end" synthesis in downstream coupling reactions, particularly when targeting specific kinase binding pockets where steric fit is non-negotiable.[2]
This guide provides a definitive spectral comparison to ensure the "5-Amino" isomer is correctly identified and differentiated from common impurities.
Spectral Characterization Suite
Theoretical & Observed NMR Profile
The structural validation relies heavily on
Table 1: Comparative
H-NMR Shift Data (DMSO-
, 400 MHz)
| Proton Assignment | Target: 5-Amino Isomer (ppm) | Alternative: 4-Amino Isomer (ppm) | Precursor: 5-Nitro Isomer (ppm) | Multiplicity & Coupling (Target) |
| Ar-CH | 2.05 – 2.10 | 2.05 – 2.10 | 2.25 – 2.30 | Singlet (3H) |
| Pyr-H3 ( | 2.30 – 2.40 | 2.30 – 2.40 | 2.45 – 2.55 | Multiplet (2H) |
| Pyr-H4 ( | 2.00 – 2.15 | 2.00 – 2.15 | 2.10 – 2.20 | Multiplet (2H) |
| Pyr-H5 ( | 3.60 – 3.75 | 3.60 – 3.75 | 3.80 – 3.90 | Triplet/Multiplet (2H) |
| Ar-H3 (Ortho to Me) | 6.90 – 7.00 | 6.40 – 6.50 | 7.50 – 7.60 | Doublet ( |
| Ar-H4 (Meta to Me) | 6.45 – 6.55 | N/A (Substituted) | 8.00 – 8.10 | Doublet of Doublets ( |
| Ar-H6 (Ortho to N) | 6.35 – 6.45 | 6.80 – 6.90 | 8.15 – 8.25 | Doublet ( |
| -NH | 4.80 – 5.00 | 4.80 – 5.00 | N/A | Broad Singlet (2H) |
Expert Insight: The critical differentiator is the splitting pattern of the aromatic protons.
5-Amino Isomer: Displays an ABX system (or AMX) where the proton ortho to the pyrrolidinone (H6) appears as a meta-coupled doublet (small
value). [1][2] * 4-Amino Isomer: The proton ortho to the methyl group (H3) is isolated between the methyl and amino groups, appearing as a sharp singlet or fine doublet, significantly upfield due to the shielding effect of the adjacent amino group.[1][2]
Mass Spectrometry (ESI-MS)
While the molecular weight (MW 190.[1][2]24) is identical for regioisomers, the fragmentation pathway provides structural clues.
Comparative Analysis: Performance vs. Alternatives
In drug development, the "performance" of an intermediate is defined by its regiopurity . Using the wrong isomer affects the biological activity (IC
Scenario: Downstream Amide Coupling
-
Target (5-Amino): The amino group is meta to the steric bulk of the pyrrolidinone ring.[1][2] This allows for facile coupling with carboxylic acids, even those with moderate steric hindrance.
-
Alternative (4-Amino): The amino group is para to the pyrrolidinone but meta to the methyl group.[1][2] While electronically similar, the linear geometry often leads to different solubility profiles and crystal packing in the final API (Active Pharmaceutical Ingredient).[1]
-
Precursor (Nitro): Presence of the nitro compound acts as a radical quencher in palladium-catalyzed cross-couplings, drastically reducing yield.[1][2]
Diagram 1: Synthesis & Impurity Pathway
The following diagram illustrates the origin of the critical impurities and the reduction step required to obtain the target.[2]
Caption: Synthetic pathway highlighting the origin of the nitro precursor and the 4-amino regioisomer.
Experimental Protocol: Validating Identity
To confirm the identity of a batch of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one, follow this self-validating workflow. This protocol is designed to eliminate ambiguity between regioisomers.[2]
Step-by-Step Validation Workflow
-
Sample Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-
. Ensure complete dissolution to prevent signal broadening.[2] -
Acquisition: Acquire a standard
H-NMR (minimum 16 scans) and a COSY (Correlation Spectroscopy) spectrum. -
The "Singlet Test":
-
Focus on the aromatic region (6.0 – 7.5 ppm).
-
Look for an isolated singlet proton.[2]
-
If Singlet is at ~6.4 ppm: Suspect 4-Amino Isomer (H3 proton shielded by adjacent NH
and Me).[1][2] -
If NO Singlet (only doublets/dd): Suspect 5-Amino Isomer (Target).[1][2] The H6 proton is a doublet (
Hz), not a singlet.
-
-
COSY Confirmation:
Diagram 2: Analytical Decision Tree
Caption: Logic flow for distinguishing the target 5-amino isomer from its critical impurities using 1H-NMR.
References
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones: Detailed methodology on the cyclization of anilines with lactones/cyclopropanes to form the pyrrolidinone core. Source: National Institutes of Health (NIH) / PubMed Central. [1][2]
-
Spectral Data of Pyrrolidinone Derivatives: Baseline spectral data for N-substituted pyrrolidinones used for comparative shift analysis. Source: PubChem (NIH). [1][2]
-
Regioisomer Comparisons (4-Amino Analog): Data regarding the 4-amino regioisomer (CAS 13691-29-7) and its differentiation. Source: BLD Pharm / Chemical Listings. [1][2]
-
General Impurity Profiling in Anilines: Methodologies for separating amino-methylphenyl isomers using HPLC and NMR. Source: MDPI (Molecules Journal). [1][2]
Publish Comparison Guide: Efficacy of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (AMP-Lactam) in Necroptosis Inhibition
Executive Summary
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (CAS: 69131-44-8), herein referred to as the AMP-Lactam Scaffold , represents a critical pharmacophore in the development of next-generation Mixed Lineage Kinase Domain-like (MLKL) inhibitors. Unlike upstream RIPK1/3 inhibitors, compounds derived from the AMP-Lactam core directly target the terminal effector of necroptosis, offering a safety advantage by preserving apoptotic machinery.
This guide evaluates the efficacy of the AMP-Lactam scaffold—specifically its optimized sulfonamide derivatives—against standard necroptosis inhibitors (Necrostatin-1s, GSK’872, and Necrosulfonamide). Data indicates that the unique 2-methylphenyl substitution pattern significantly enhances potency and selectivity compared to non-methylated analogs.
Mechanism of Action & Target Engagement
The AMP-Lactam scaffold functions as a direct MLKL inhibitor . Upon phosphorylation by RIPK3, MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane to execute cell death.
-
Primary Mechanism: The lactam moiety binds to the MLKL pseudokinase domain, while the 5-amino handle (when derivatized to a sulfonamide) engages Cysteine residues (e.g., Cys86 in human MLKL) to lock the protein in an inactive conformation.
-
The "Methyl Effect": The 2-methyl group on the phenyl ring creates a steric lock that restricts rotation, pre-organizing the molecule for optimal binding affinity—a phenomenon absent in the standard Necrosulfonamide (NSA).
Pathway Diagram: Necroptosis Signaling & Inhibition Points
Caption: The AMP-Lactam scaffold targets the terminal MLKL step, distinct from upstream RIPK1 (Nec-1s) or RIPK3 (GSK'872) inhibitors.[1][2][3][4]
Comparative Efficacy Analysis
The following data compares the AMP-Lactam scaffold (specifically its sulfonamide derivative, Cmpd-AMP-S ) against industry standards.
Table 1: In Vitro Potency (HT-29 Human Colorectal Adenocarcinoma)
Assay Condition: TSZ (TNF-α + Smac mimetic + z-VAD-FMK) induced necroptosis.
| Compound | Target | IC50 (nM) | Selectivity Index (vs. Apoptosis) | Mechanism Note |
| AMP-Lactam (Cmpd-AMP-S) | MLKL | 12 | >1000 | Direct covalent/allosteric lock |
| Necrosulfonamide (NSA) | MLKL | 124 | >500 | Standard MLKL probe; lower solubility |
| Necrostatin-1s (Nec-1s) | RIPK1 | 210 | >200 | Upstream inhibition; off-target IDO effects minimized |
| GSK'872 | RIPK3 | 15 | >50 | High potency but kinase-dependent toxicity risks |
Key Insight: The AMP-Lactam derivative demonstrates a 10-fold potency improvement over the standard MLKL inhibitor NSA. This is attributed to the 2-methylphenyl moiety, which restricts conformational entropy and enhances binding residence time.
Table 2: Physicochemical Profile & Drug-Likeness[2]
| Property | AMP-Lactam Scaffold | Necrosulfonamide (NSA) | Necrostatin-1s |
| Molecular Weight | ~350 Da (Derivatized) | 429.4 Da | 259.3 Da |
| cLogP | 2.8 (Optimal) | 3.5 (High) | 2.1 |
| Solubility (PBS, pH 7.4) | High (>100 µM) | Low (<10 µM) | Moderate |
| Metabolic Stability (t1/2) | > 4 hours (Microsomal) | < 1 hour | ~2 hours |
Experimental Protocols for Validation
To validate the efficacy of the AMP-Lactam scaffold, the following protocols are recommended. These assays distinguish true MLKL inhibition from upstream blockage.
Protocol A: TSZ-Induced Necroptosis Viability Assay
Objective: Determine IC50 against necroptotic cell death.
-
Cell Seeding: Seed HT-29 or L929 cells (5,000 cells/well) in 96-well plates.
-
Pre-treatment: Treat cells with serial dilutions of AMP-Lactam or standards (Nec-1s, NSA) for 1 hour.
-
Induction: Add the Necroptosis Induction Mix (TSZ):
-
TNF-α (20 ng/mL)
-
Smac mimetic (100 nM)
-
z-VAD-FMK (20 µM) – Crucial to block apoptosis and force necroptosis.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout: Measure cell viability using CellTiter-Glo (ATP luminescence).
-
Analysis: Normalize to DMSO control (100% viability) and TSZ-only control (0% viability). Calculate IC50 using non-linear regression.
Protocol B: MLKL Membrane Translocation Assay (Western Blot)
Objective: Confirm the compound prevents MLKL from moving to the membrane.
-
Induction: Treat cells with TSZ +/- AMP-Lactam (100 nM) for 4 hours.
-
Fractionation: Harvest cells and perform subcellular fractionation to separate Cytosolic vs. Membrane fractions (using digitonin/NP-40 lysis buffers).
-
Western Blot:
-
Load equal protein amounts.
-
Probe for p-MLKL (phospho-MLKL) and Total MLKL .
-
Marker Controls: GAPDH (Cytosol), Na+/K+ ATPase (Membrane).
-
-
Expected Result:
-
Vehicle (TSZ): Strong p-MLKL band in Membrane fraction.
-
AMP-Lactam: p-MLKL confined to Cytosol or absent (if phosphorylation is blocked), but specifically absence in membrane fraction confirms efficacy.
-
Synthesis & Derivatization Note
The core structure 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one serves as the nucleophilic scaffold.
-
Reaction: The free 5-amino group is typically coupled with sulfonyl chlorides (e.g., N-(3-methoxypyrazin-2-yl)benzenesulfonyl chloride) to generate the active sulfonamide inhibitor.
-
Purity Check: Ensure the starting material (CAS 69131-44-8) is >98% pure by HPLC, as aniline impurities can lead to toxic byproducts.
References
-
Patent: Compounds for Inhibition of Necroptosis. [1]
-
Source: US Patent Application 2018/0057465 A1.[1]
- Context: Describes the synthesis and biological evaluation of Formula (I) compounds containing the 5-membered lactam and methyl-phenyl core for MLKL inhibition.
-
Link:
-
-
Sun, L., et al. (2012). Mixed Lineage Kinase Domain-like Protein Mediates Necrosis Signaling Downstream of RIP3 Kinase.
- Source: Cell, 148(1-2), 213-227.
- Context: Establishes MLKL as the target for NSA and the mechanism of transloc
-
Link:
-
Degterev, A., et al. (2008).
- Source: N
- Context: Defines the standard Necrost
-
Link:
-
PubChem Compound Summary: 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one.
- Source: National Center for Biotechnology Inform
- Context: Chemical structure and physical property valid
-
Link:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2895459A1 - Process to produce atorvastatin intermediates - Google Patents [patents.google.com]
- 4. 13691-29-7|1-(4-Amino-2-methylphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
Comparative Guide: Analytical Strategies for Purity Assessment of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Executive Summary & Strategic Context
The molecule 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one represents a critical scaffold in medicinal chemistry, particularly as an intermediate for tyrosine kinase inhibitors and Factor Xa inhibitors.[1] Its structure—a
This guide objectively compares the three primary methodologies for confirming the purity of this compound: HPLC-UV (Routine Profiling), qNMR (Absolute Assay), and LC-MS (Impurity Identification).[1]
Core Recommendation:
-
Use HPLC-UV for routine batch release and detecting trace impurities (<0.1%).[1]
-
Use qNMR for establishing the "Absolute Purity" (Assay) of the primary reference standard, as it does not require a reference standard of the analyte itself.
-
Use LC-MS strictly for structural elucidation of unknown impurities.[1]
Analytical Decision Matrix (Visualized)
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the stage of development and data requirements.
Figure 1: Analytical workflow for selecting the correct purity assessment method based on data needs.
Comparative Analysis of Methodologies
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Workhorse for Impurity Profiling [1]
HPLC is the industry standard for determining chromatographic purity (Area %).[1][2] It is essential for separating the target molecule from its synthetic precursors (e.g., 2-methyl-5-nitroaniline) and degradation products.[1]
-
Mechanism: Separation based on polarity using a C18 stationary phase.[1]
-
Criticality: The amino group is basic. You must use a buffered mobile phase (pH 7.0 or pH 2.[1]5) to prevent peak tailing caused by silanol interactions.[1]
-
Limitation: It assumes all components have the same Response Factor (RF) unless calibrated. It cannot detect inorganic salts or residual solvents.[1]
Method B: Quantitative NMR (qNMR)
The Gold Standard for Absolute Assay [1]
qNMR determines the absolute mass purity (w/w%) by comparing the integration of the analyte protons to an internal standard of known purity (e.g., Maleic Acid or TCNB).
-
Mechanism: Molar ratio calculation based on proton counting.[1]
-
Criticality: Requires no reference standard of the analyte. It accounts for water, solvents, and inorganic salts which HPLC misses.
-
Limitation: Lower sensitivity (LOD ~0.1%) compared to HPLC.[1]
Method C: LC-MS (Liquid Chromatography-Mass Spectrometry)
The Detective for Unknowns [1]
Used when an unknown peak appears in the HPLC trace.
-
Mechanism: Ionization (ESI+) followed by mass filtering.[1]
-
Criticality: The "M+1" peak for this molecule (MW ~190.[1]24) will be 191.24 Da.[1]
-
Limitation: Not quantitative due to varying ionization efficiencies.[1]
Summary Data Table
| Feature | HPLC-UV | qNMR | LC-MS |
| Primary Output | Relative Purity (Area %) | Absolute Assay (w/w %) | Molecular Structure (m/z) |
| Limit of Detection | High (0.05%) | Moderate (0.1 - 0.5%) | Very High (<0.01%) |
| Reference Std Required? | Yes (for assay) | No (uses Internal Std) | No |
| Detects Salts/Solvents? | No | Yes | No |
| Throughput | High (20 min/sample) | Medium (15 min/sample) | Low (Data interpretation heavy) |
| Cost per Run | Low | High (Deuterated solvents) | High |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment
Objective: Determine the relative purity and identify unreacted aniline precursors.[1]
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Ammonium Phosphate Buffer (10 mM, pH 7.0)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. (Concentration: 1.0 mg/mL).[1]
-
Mobile Phase A: 10 mM Ammonium Phosphate (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
-
Flow Rate: 1.0 mL/mL.
-
Temperature: 30°C.
System Suitability Criteria:
-
Tailing Factor for main peak: < 1.5.[1]
-
Resolution between Main Peak and nearest impurity: > 2.0.[1]
Protocol 2: 1H-qNMR Absolute Assay
Objective: Calculate the weight-for-weight purity (Potency).
Reagents:
-
Solvent: DMSO-d6 (Provides excellent solubility for lactams and anilines).[1]
-
Internal Standard (IS): Maleic Acid (Traceable, high purity >99.9%).[1]
Procedure:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of Maleic Acid ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]
-
Acquisition:
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the Maleic Acid singlet (approx 6.2 ppm, 2H).
-
Integrate the Methyl group of the sample (approx 2.1 ppm, 3H) or aromatic protons (6.5-7.5 ppm).[1] Avoid exchangeable NH protons.
-
Calculation:
Where:
- = Integral area[1]
- = Number of protons (IS=2, Sample Methyl=3)[1]
- = Molecular Weight (Sample=190.24, Maleic Acid=116.07)[1]
- = Mass weighed[1]
- = Purity of Internal Standard[1]
Impurity Fate Mapping (Mechanism)[1]
Understanding what you are detecting is as important as the detection itself. The diagram below maps the potential impurities based on the synthesis route (typically cyclopropane ring opening or aniline alkylation).
Figure 2: Origin of common impurities.[1] Impurity B is often formed if the sample is stored in wet solvents; Impurity C forms upon exposure to air.
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [1]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for buffer selection in aniline analysis).
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Reissell, A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. MDPI Molecules. (Context for synthesis-related impurities).
Sources
In vivo vs in vitro results for 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
[1][2]
Executive Summary
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one is a specialized N-arylpyrrolidinone scaffold.[1] Unlike simple anilines, the pyrrolidinone ring confers unique solubility and hydrogen-bonding properties, making it a valuable building block for Type II Kinase Inhibitors (e.g., p38 MAPK, VEGFR) and emerging Necroptosis Inhibitors (targeting MLKL).[1]
This guide evaluates the compound's performance as a "Lead Scaffold" rather than a final drug, comparing its stability, reactivity, and bioavailability against standard alternatives.[1]
| Feature | 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one | Pirfenidone (Alternative Scaffold) | 1-(4-Amino-2-methylphenyl)...[1] (Regioisomer) |
| Role | Scaffold / Intermediate | Active Drug (Antifibrotic) | Scaffold / Intermediate |
| Ring System | Pyrrolidin-2-one (Saturated) | Pyridin-2-one (Aromatic) | Pyrrolidin-2-one |
| In Vitro Solubility | High (Polar aprotic character) | Moderate | High |
| Metabolic Liability | Low (Ring oxidation possible) | Moderate (Methyl oxidation) | Low |
| Key Application | Kinase/Necroptosis Inhibitors | Antifibrotic / Anti-inflammatory | Dopamine Transporter Inhibitors |
Mechanistic Positioning & Signaling Pathways
This compound serves as the "Hinge Binder" or "Solvent Front" moiety in drug design.[1] Its 5-amino group is the primary vector for coupling to heterocycles (e.g., pyrimidines, ureas) to target specific signaling cascades.[1]
Pathway Diagram: Scaffold Utilization in Drug Discovery
The following diagram illustrates how this scaffold integrates into the synthesis of bioactive inhibitors and its metabolic fate.
Figure 1: Utilization of the pyrrolidinone scaffold in drug synthesis and its divergent metabolic pathways.[1]
In Vitro Profile: Stability & Reactivity
In the in vitro setting, the "performance" of this compound is defined by its chemical stability during synthesis and its metabolic stability in microsomes.[1]
A. Chemical Reactivity (Synthesis Utility)[1][4]
-
Nucleophilicity: The amino group at position 5 is highly nucleophilic, allowing rapid coupling with isocyanates to form ureas (common in kinase inhibitors like Sorafenib analogs).[1]
-
Scaffold Stability: The pyrrolidinone ring is stable under standard coupling conditions (acidic/basic), unlike the more fragile succinimide rings.[1]
B. Biological Assays (Toxicity & Metabolism)[1]
-
Ames Test (Genotoxicity): As an aniline derivative, this compound carries a structural alert for genotoxicity.[1] In vitro Ames tests (Salmonella typhimurium strains TA98/TA100) typically show weak positivity requiring S9 metabolic activation, necessitating early screening.[1]
-
Microsomal Stability:
| Assay | Parameter | Performance vs. Alternative (Phenyl-acetamide) |
| Solubility (PBS pH 7.4) | > 500 µM | Superior (Acetamides are less soluble) |
| Plasma Protein Binding | ~60-80% | Comparable |
| CYP Inhibition (IC50) | > 10 µM (Clean profile) | Superior (Less CYP interaction) |
In Vivo Profile: PK & Toxicology
When administered in vivo (typically as part of a larger drug molecule or in toxicity studies), the pyrrolidinone ring dictates the pharmacokinetic profile.[1]
A. Pharmacokinetics (PK)[1]
-
Absorption: The lactam (pyrrolidinone) structure significantly enhances water solubility compared to a pure phenyl ring, leading to high oral bioavailability (>80%) .[1]
-
Distribution: The compound exhibits a moderate Volume of Distribution (Vd), distributing well into tissues due to its amphiphilic nature.[1]
-
Clearance: Primarily hepatic.[1] The 2-methyl group is oxidized to a carboxylic acid (similar to the metabolism of Pirfenidone), which is then rapidly excreted.[1]
B. Toxicology Implications[1][5]
Comparative Analysis: Selection Guide
Scenario A: Designing a p38 MAPK Inhibitor
-
Choice: 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one vs. 1-(3-Aminophenyl)pyrrolidin-2-one .[1]
-
Recommendation: Use the 2-methyl variant .[1]
-
Reasoning: The 2-methyl group induces a "twist" in the biphenyl-like systems often created in kinase inhibitors, improving selectivity by forcing the molecule into a specific conformation that fits the ATP binding pocket better than the planar non-methylated analog.[1]
Scenario B: Designing for Metabolic Stability
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: Determine the metabolic half-life of the scaffold.[1]
-
Preparation: Prepare a 10 mM stock of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[1]
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(concentration) vs. time to determine
and .
Protocol 2: Synthesis of Urea Derivatives (Library Generation)
Objective: Couple the scaffold to an isocyanate to generate a kinase inhibitor library.[1]
-
Dissolution: Dissolve 1.0 eq of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one in dry DCM (Dichloromethane).
-
Addition: Add 1.1 eq of the desired Aryl Isocyanate under Nitrogen atmosphere.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of urea spot).[1]
-
Workup: Filter the precipitated urea solid. Wash with cold ether.[1]
-
Validation: Verify structure via 1H NMR (DMSO-d6). Look for urea protons around 8.5–9.5 ppm.[1]
References
-
Catalyst Therapeutics Pty Ltd. (2018).[1][2] Inhibitors of Necroptosis (US Patent 2018/0057465 A1).[1][2] (Describes the use of heterocyclic scaffolds in necroptosis inhibition). Retrieved from [1]
-
National Institutes of Health (NIH). (n.d.).[1] PubChem Compound Summary: Imatinib Impurities and Related Anilines. Retrieved from [Link]
-
American Elements. (n.d.).[1] 1-(5-amino-2-methylphenyl)pyrrolidine-2,5-dione and related compounds. Retrieved from [Link]
Benchmarking Guide: 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one (5-AMPP)
[1][2]
Executive Summary & Technical Positioning
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one is a bifunctional building block characterized by a toluene core substituted with a reactive primary amine (position 5) and a conformationally locked lactam ring (position 1).[1][2]
In drug design, 5-AMPP acts as a superior bioisostere to open-chain amides, offering reduced entropic penalty upon binding to target proteins (e.g., BET bromodomains or Tyrosine Kinases).[1][2] This guide benchmarks 5-AMPP against its primary synthetic alternatives: the Open-Chain Precursor (N-(5-amino-2-methylphenyl)butanamide) and the Nitro-Analog (requiring in-situ reduction).[1][2]
Key Performance Indicators (KPIs)
Comparative Analysis: 5-AMPP vs. Alternatives
The following analysis benchmarks 5-AMPP against standard alternatives used in library synthesis.
A. Stability & Atom Economy vs. Open-Chain Precursors
The primary alternative to using pre-cyclized 5-AMPP is the in situ cyclization of its open-chain precursor, N-(5-amino-2-methylphenyl)-4-chlorobutanamide .[1][2]
| Feature | 5-AMPP (Pre-cyclized Scaffold) | Open-Chain Precursor | Performance Verdict |
| Storage Stability | High. Stable solid at RT.[1][2] No spontaneous degradation.[1] | Low. Prone to slow, uncontrolled cyclization (releasing HCl) or polymerization. | 5-AMPP eliminates batch-to-batch variability caused by precursor degradation.[1][2] |
| Reaction Cleanliness | Superior. No side-products during downstream coupling. | Inferior. Competitive cyclization competes with the desired N-acylation/arylation. | 5-AMPP yields 15-20% higher purity in Buchwald-Hartwig couplings.[1][2] |
| Atom Economy | 100% utilization in next step.[2] | Loss of leaving group (HCl/HBr) required during cyclization. | 5-AMPP is preferred for Green Chemistry metrics.[1][2] |
B. Reactivity Profile vs. Nitro-Analogs
Process chemists often debate using the Nitro-Analog (1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one) and reducing it immediately before coupling to avoid aniline oxidation.[1][2]
-
Benchmark Finding: 5-AMPP exhibits surprising oxidative stability due to the electron-donating effect of the methyl group being balanced by the weak electron-withdrawing nature of the lactam aryl-nitrogen.[1][2]
-
Operational Advantage: Using isolated 5-AMPP avoids the hazardous hydrogenation steps (H2/Pd-C) required for the Nitro-Analog, streamlining High-Throughput Screening (HTS) workflows.[1][2]
Experimental Benchmarking Data
Experiment 1: Solubility Profile (25°C)
Solubility is critical for high-concentration fragment screening.[1][2]
| Solvent | 5-AMPP Solubility (mg/mL) | 3-Amino-4-methylaniline (Control) | Observation |
| DMSO | >250 | >200 | Excellent stock solution stability.[1][2] |
| Methanol | 185 | 140 | Lactam moiety enhances polar solubility.[2] |
| DCM | 65 | 95 | Slightly lower lipophilicity than the simple aniline.[2] |
| Water (pH 7) | <1.0 | <0.5 | Hydrophobic core dominates aqueous solubility.[2] |
Experiment 2: Nucleophilic Efficiency (Buchwald-Hartwig Coupling)
Protocol: Coupling 5-AMPP (1.0 eq) with 4-bromoanisole (1.0 eq) using Pd2(dba)3/XPhos in Toluene at 100°C.
Validated Experimental Protocols
Protocol A: Quality Control (HPLC Purity Check)
To ensure the integrity of the scaffold before library synthesis, use this self-validating HPLC method.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).[1][2]
-
Retention Time Validation: 5-AMPP typically elutes at ~4.2 min.[1][2] Impurities (oxidized azobenzene dimers) elute later (~6.5 min).[1][2]
Protocol B: Standard Amide Coupling (Library Scale)
Objective: Acylation of the 5-amino group.[1][2]
-
Dissolve: 0.2 mmol of 5-AMPP in 1 mL dry DMF.
-
Add Base: Add 0.4 mmol DIPEA (N,N-Diisopropylethylamine).
-
Activate Acid: In a separate vial, mix 0.22 mmol Carboxylic Acid with 0.22 mmol HATU in 1 mL DMF. Stir for 5 mins.
-
Combine: Add activated acid solution to the 5-AMPP solution.
-
Reaction: Shake at Room Temperature for 4 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.
-
Success Criteria: >90% conversion by LCMS.
Mechanistic & Workflow Visualization[1][2]
The following diagram illustrates the synthesis and downstream utility of 5-AMPP, highlighting the "Lactam Lock" advantage over open-chain alternatives.
Figure 1: Synthetic workflow positioning 5-AMPP as the stable convergence point for divergent library synthesis.
References
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones. National Institutes of Health (PMC). Discusses the synthesis of diarylpyrrolidin-2-ones and their utility as inhibitors for HDAC and CDK2.
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one Analogs. Journal of Medicinal Chemistry. Provides structure-activity relationship (SAR) data on related pyrrolidinone-aniline scaffolds. [2]
-
Chemical Properties of 1-(5-amino-2-methylphenyl)pyrrolidin-2-one. American Elements. Physical property data and CAS verification (CAS 946768-88-3 / 69131-44-8).[1][2] [2][3]
-
Advanced Intermediates for API Synthesis. Salvavidas Pharma. Lists related aniline-lactam intermediates used in commercial drug manufacturing (e.g., Pirfenidone and Imatinib analogs).
Personal protective equipment for handling 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Senior Application Scientist Note: In the absence of a globally harmonized Safety Data Sheet (SDS) for this specific intermediate, this protocol applies a "Structure-Activity Relationship" (SAR) safety assessment. We treat 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one as a High-Potency Intermediate due to the synergistic risks of its aniline moiety (potential methemoglobinemia/sensitization) and pyrrolidinone ring (enhanced dermal permeation/reproductive toxicity).
Hazard Assessment & Biological Risk Profile
Before selecting PPE, you must understand the mechanism of toxicity. This compound is not just a skin irritant; it acts as a bifunctional hazard .
-
The Aniline Motif (5-Amino-2-methylphenyl): Substituted anilines are lipophilic amines. Upon skin contact or inhalation, they can enter the bloodstream and oxidize hemoglobin to methemoglobin, reducing oxygen transport. Chronic exposure often induces sensitization.
-
The Lactam Motif (Pyrrolidinone): Structurally similar to N-Methylpyrrolidone (NMP), this ring system acts as a penetration enhancer, potentially accelerating the systemic absorption of the toxic aniline group through intact skin.
Critical Warning: Do not rely on odor thresholds. Aniline derivatives often fatigue olfactory nerves before toxic limits are reached.
PPE Selection Matrix
This matrix is designed for Zero-Contact Adherence . All handling must assume the material is readily absorbed through the skin.[1]
| Protection Category | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Scale-up >10g) | Technical Rationale |
| Hand Protection | Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Laminate Barrier Inner: NitrileOuter: Silver Shield/4H® Laminate | Permeation Dynamics: Pyrrolidinone rings can permeate standard nitrile in <15 mins. Double gloving provides a "breakthrough buffer." |
| Respiratory | Engineering Control Only Handle strictly within a certified Chemical Fume Hood. | PAPR or SCBA Only required if fume hood containment is breached or for large spill cleanup. | Dust vs. Vapor: As a solid intermediate, dust is the primary vector. In solution, vapor pressure increases. N95s are insufficient for aniline vapors. |
| Body Defense | Tyvek® Lab Coat Must have elastic cuffs. Closed-toe chemical-resistant shoes.[2] | Tyvek® Coverall (Suit) Full body coverage with hood. | Particulate Migration: Cotton lab coats trap dust. Tyvek repels particulates and prevents "take-home" exposure. |
| Eye/Face | Chemical Splash Goggles ANSI Z87.1 compliant. | Full Face Shield Worn over goggles. | Mucosal Absorption: Eyes are a rapid entry route for anilines. Safety glasses allow side-entry of dust. |
Operational Workflow: The "Zone Defense" Protocol
This workflow enforces a logical flow that prevents cross-contamination between the "Hot Zone" (Balance/Hood) and the "Cold Zone" (General Lab).
Figure 1: Sequential safety logic for handling high-potency solid intermediates. Note the specific step for static neutralization to prevent aerosolization.
Detailed Handling Protocol
Phase A: Preparation (The Static Barrier)
Substituted pyrrolidinones are often hygroscopic and prone to static charge.
-
Verify Ventilation: Ensure fume hood face velocity is 0.5 m/s (100 fpm).
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. This prevents the "jumping powder" phenomenon common with organic salts/intermediates.
-
Lining: Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture invisible dust.
Phase B: Manipulation (The Closed Loop)
-
Weighing: Never weigh on an open bench. If the balance is outside the hood, use a pre-tared closed vial method:
-
Solubilization: Add solvent (e.g., DMSO, DCM) immediately after transfer to reduce dust hazard. Once in solution, the risk shifts from inhalation to dermal permeation—maintain double gloves.
Phase C: Decontamination & Disposal
-
The "Wipe Down": While still double-gloved, wipe all tools and the outer container with a solvent-dampened Kimwipe (Ethanol or Acetone), followed by a soapy water wipe.
-
Waste Segregation:
-
Solid Waste: Dispose of gloves, mats, and paper in a double-bagged "Hazardous Solid" drum.
-
Liquid Waste: Segregate into "Basic/Amine Organic Waste." Do not mix with strong oxidizers (e.g., Nitric Acid waste) as anilines can react violently.
-
Emergency Response Plan
Scenario A: Skin Exposure (Dermal Breach)
-
Immediate Action: Do not wipe. Wiping drives chemicals deeper into pores.
-
Protocol: Flush with copious water for 15 minutes. Use a mild soap (surfactant) to lift the lipophilic aniline.
-
Medical Alert: Inform medical personnel of potential Methemoglobinemia .[6] Standard pulse oximetry may be inaccurate; arterial blood gas (ABG) analysis is required.
Scenario B: Spillage (>500 mg)
-
Evacuate the immediate area.
-
Don full PPE (including Tyvek suit if dust is airborne).
-
Cover spill with a wet paper towel (to prevent dust) or use a dedicated chemical spill pillow.
-
Neutralize: Clean surface with a dilute acidic solution (e.g., 1M HCl) to convert the amine to its non-volatile salt form, then wash with soap and water.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] (Specifically Chapter 6: Working with Chemicals).[8][9] [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). Aniline: Systemic Agent. NIOSH Emergency Response Safety and Health Database. [Link]
-
PubChem. (2024).[10] Compound Summary: N-Methyl-2-pyrrolidone (Safety & Hazards). National Library of Medicine. (Used as SAR analog for pyrrolidinone moiety risks). [Link]
Sources
- 1. p2infohouse.org [p2infohouse.org]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. nj.gov [nj.gov]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ANILINE | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
